3-(Benzyl((benzyloxy)carbonyl)amino)propanoic acid
Overview
Description
Synthesis Analysis
This compound plays a role in the synthesis of biologically active compounds. It has been used in the preparation of 2-thioxo-l,3thiazan-4-ones, which are intermediates in the synthesis of biologically active compounds. Additionally, it is utilized in the synthesis of various organic compounds, such as (−)-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone.Molecular Structure Analysis
The molecular formula of this compound is C19H21NO4 . The InChI key is UATBFEJJXSCPED-UHFFFAOYSA-N .Chemical Reactions Analysis
3-(Benzyl((benzyloxy)carbonyl)amino)propanoic acid is involved in the direct synthesis of benzylic amines through palladium-catalyzed carbonylative aminohomologation of aryl halides. This process is significant in the production of compounds used in pharmaceuticals and agrochemicals.Physical and Chemical Properties Analysis
The molecular weight of this compound is 327.37 g/mol . It is a solid compound .Scientific Research Applications
Synthesis and Chemical Reactions
- 3-(Benzyl((benzyloxy)carbonyl)amino)propanoic acid plays a role in the synthesis of biologically active compounds. A notable example includes its use in the preparation of 2-thioxo-l,3thiazan-4-ones, which are intermediates in the synthesis of biologically active compounds (Orlinskii, 1996). Additionally, this chemical is utilized in the synthesis of various organic compounds, such as (−)-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone, showcasing its versatility in organic synthesis (Enders, Berg, & Jandeleit, 2003).
Pharmaceutical Applications
- In pharmaceutical research, derivatives of this compound are synthesized for potential use in drug development. For instance, it has been used in the development of 2,5-disubstituted-1,3,4-thiadiazole derivatives, which exhibit significant antimicrobial activity (Pund et al., 2020).
Material Science and Biochemistry
- In the field of material science and biochemistry, this compound contributes to the development of novel materials. For example, it has been explored as a building block in the synthesis of polybenzoxazine, offering a sustainable alternative to phenol for introducing specific properties to aliphatic –OH bearing molecules or macromolecules, thus paving the way for a multitude of applications in materials science (Trejo-Machin et al., 2017).
Catalysis and Chemical Transformations
- This compound is also relevant in catalysis and chemical transformations. For instance, it's involved in the direct synthesis of benzylic amines through palladium-catalyzed carbonylative aminohomologation of aryl halides, a process significant in the production of compounds used in pharmaceuticals and agrochemicals (Peng et al., 2018).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that the compound is used in organic synthesis , suggesting it may interact with other molecules to form more complex structures.
Biochemical Pathways
As a compound used in organic synthesis , it’s likely involved in the formation of other complex organic compounds.
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
As a compound used in organic synthesis , its primary function may be to serve as a building block in the formation of other complex organic compounds.
Action Environment
It’s known that the compound should be stored in a dry room temperature environment .
Biochemical Analysis
Biochemical Properties
3-(Benzyl((benzyloxy)carbonyl)amino)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins. The benzyloxycarbonyl group in the compound acts as a protective group, preventing unwanted reactions during biochemical processes. This interaction is crucial for the synthesis of peptides and proteins, as it allows for selective reactions to occur .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain signaling pathways, leading to changes in gene expression. This modulation can result in altered cellular metabolism, affecting processes such as energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit proteases by binding to their active sites, preventing them from breaking down proteins. Additionally, it can influence gene expression by interacting with transcription factors, thereby regulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in alterations in cellular function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, the compound can be metabolized by liver enzymes, leading to the production of metabolites that can further participate in biochemical reactions. These metabolic pathways are essential for understanding the compound’s overall impact on cellular and organismal physiology .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. The distribution of the compound within tissues can also affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its biochemical activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on protein synthesis or energy metabolism. Understanding the subcellular localization of the compound is crucial for elucidating its precise mechanism of action .
Properties
IUPAC Name |
3-[benzyl(phenylmethoxycarbonyl)amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c20-17(21)11-12-19(13-15-7-3-1-4-8-15)18(22)23-14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNBASLLMGVXSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCC(=O)O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573962 | |
Record name | N-Benzyl-N-[(benzyloxy)carbonyl]-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252919-08-7 | |
Record name | N-Benzyl-N-[(benzyloxy)carbonyl]-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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